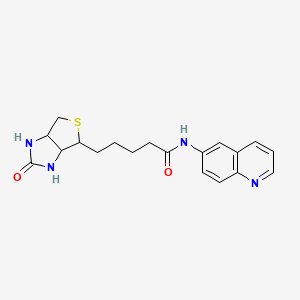

Biotinyl-6-aminoquinoline

Description

Evolution of Biotinylated Chemical Probes in Biological Studies

The use of biotin (B1667282) in biochemical studies stems from its remarkably strong and specific interaction with the proteins avidin (B1170675) and streptavidin. wikipedia.org This high-affinity binding forms the basis of many detection and purification systems in molecular biology. wikipedia.org Biotinylation, the process of attaching biotin to other molecules like proteins or nucleic acids, allows researchers to "tag" these molecules for later detection or isolation. wikipedia.org

Early applications of biotinylation relied on this principle for techniques such as affinity chromatography and immunoassays. Over time, the repertoire of biotinylated probes has expanded significantly. Researchers began to develop "chemical probes," which are small molecules designed to interact with specific proteins or participate in particular biochemical reactions. mskcc.orgnih.gov By incorporating biotin into these probes, scientists could more easily study the probes' targets and the biological processes they influence. nih.gov This led to the creation of probes with additional features, such as photoreactive groups for cross-linking to target proteins or fluorescent tags for direct visualization. portlandpress.com

Historical Context and Rationale for Biotinyl-6-aminoquinoline (B1208879) Development

The development of this compound arose from the need for a more sensitive and specific method to measure the activity of the enzyme biotinidase. nih.gov Biotinidase is crucial for recycling biotin in the body. Earlier methods for assaying its activity often relied on colorimetric assays, such as those using biotinyl-4-aminobenzoate. nih.gov However, these methods had limitations, including a lack of suitability for continuous monitoring (rate assays) and interference from other substances in biological samples. nih.govresearchgate.net

To overcome these challenges, researchers synthesized this compound in the mid-1980s. smolecule.com The rationale was to create a fluorogenic substrate. In this design, the non-fluorescent this compound molecule is cleaved by biotinidase, releasing the highly fluorescent 6-aminoquinoline (B144246). The rate of the increase in fluorescence is directly proportional to the biotinidase activity. This approach offered a more sensitive and continuous way to measure enzyme kinetics. nih.govresearchgate.net

Significance of this compound as a Research Reagent

This compound has established itself as a significant reagent in biochemical research, primarily due to its utility as a fluorescent substrate for biotinidase. medchemexpress.com Its key advantage lies in the fluorescent properties of its cleavage product, 6-aminoquinoline, which has an excitation wavelength of 350 nm and an emission wavelength of 550 nm. targetmol.com This allows for highly sensitive and specific measurement of biotinidase activity, even in complex biological samples like milk and serum, often without the need for extensive sample preparation. researchgate.net

The use of this compound has been instrumental in the development of improved high-performance liquid chromatography (HPLC) based assays for biotinidase. researchgate.net These methods offer greater specificity compared to older colorimetric assays. researchgate.net Research has also explored its use in identifying potential biomarkers for certain diseases by analyzing its metabolism in patient samples. smolecule.combiosynth.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₄O₂S |

| Molecular Weight | 370.47 g/mol sapphirebioscience.com |

| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide nih.gov |

| CAS Number | 91853-89-3 biosynth.com |

| Appearance | Off-white powder sapphirebioscience.com |

| Melting Point | >222°C (decomposes) chemicalbook.com |

| Excitation Wavelength | 350 nm targetmol.com |

| Emission Wavelength | 550 nm targetmol.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-quinolin-6-ylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c24-17(21-13-7-8-14-12(10-13)4-3-9-20-14)6-2-1-5-16-18-15(11-26-16)22-19(25)23-18/h3-4,7-10,15-16,18H,1-2,5-6,11H2,(H,21,24)(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDCDPSBDPBXMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NC3=CC4=C(C=C3)N=CC=C4)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Modifications of Biotinyl 6 Aminoquinoline

Established Chemical Synthesis Pathways for Biotinyl-6-aminoquinoline (B1208879)

The synthesis of this compound typically involves the formation of an amide bond between the carboxylic acid group of biotin (B1667282) and the primary amine group of 6-aminoquinoline (B144246). A common and established method utilizes an activated ester of biotin, such as a N-hydroxysuccinimide (NHS) ester.

The general synthetic approach can be outlined in the following steps:

Activation of Biotin: Biotin is first reacted with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS). This reaction forms a stable and reactive biotin-NHS ester intermediate. The use of succinimide (B58015) esters has been shown to improve coupling efficiency.

Coupling with 6-Aminoquinoline: The activated biotin-NHS ester is then reacted with 6-aminoquinoline in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The primary amine of 6-aminoquinoline acts as a nucleophile, attacking the activated carbonyl carbon of the biotin-NHS ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct.

Purification: Following the coupling reaction, purification is crucial to remove unreacted starting materials, coupling reagents, and byproducts. This is typically achieved through chromatographic techniques to ensure the high purity of the final this compound product.

The reaction mechanism involves the nucleophilic acyl substitution of the activated carboxyl group of biotin by the primary amine of 6-aminoquinoline.

Exploration of Alternative Synthetic Routes and Yield Optimization

While the use of activated esters is a reliable method, researchers have explored alternative synthetic routes and strategies to optimize the yield and purity of this compound.

Alternative Synthetic Routes:

Direct Coupling: This approach involves the direct use of carbodiimide (B86325) coupling agents, like EDC, to facilitate the reaction between biotin and 6-aminoquinoline without the pre-activation step. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be included to minimize side reactions.

Solid-Phase Synthesis: For the synthesis of analogs or derivatives, solid-phase synthesis techniques can be adapted. This method involves attaching one of the reactants to a solid support and building the molecule in a stepwise manner, which can simplify purification.

Yield Optimization:

Several factors can be adjusted to optimize the reaction yield and purity:

Solvent Choice: The polarity of the solvent can influence the solubility of reactants and the reaction rate. DMF is often preferred as it helps to avoid decomposition of the product.

Temperature: Reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also lead to the formation of unwanted byproducts. Room temperature is often a suitable compromise.

Stoichiometry of Reactants: Adjusting the ratio of biotin to 6-aminoquinoline and the amount of coupling agents can significantly impact the yield.

Statistical Modeling: Techniques like Design of Experiments (DoE) and Response Surface Methodology (RSM) can be employed to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and model the yield data to identify the optimal conditions.

A comparison of different synthetic parameters and their potential impact on the synthesis is presented in the table below.

| Parameter | Option 1 | Option 2 | Rationale for Optimization |

| Coupling Method | Pre-activated NHS ester | Direct coupling with EDC/HOBt | NHS esters offer high efficiency, while direct coupling can be a simpler, one-pot procedure. |

| Solvent | Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) | Both are polar aprotic solvents that effectively dissolve the reactants. The choice may depend on downstream purification methods. |

| Temperature | Room Temperature | 40-80°C | Room temperature minimizes decomposition, while elevated temperatures can increase reaction rates, requiring careful optimization. |

Design and Synthesis of Structurally Related this compound Analogs and Derivatives

The modular nature of this compound's synthesis allows for the design and creation of a variety of analogs and derivatives with modified properties. These modifications can be introduced to either the biotin or the 6-aminoquinoline moiety.

Modifications to the 6-Aminoquinoline Moiety:

Substitution on the Quinoline (B57606) Ring: Introducing different functional groups onto the quinoline ring can alter the fluorescent properties, solubility, and biological activity of the molecule. For example, palladium-catalyzed amination reactions have been used to introduce various amines at different positions of the quinoline scaffold. nih.gov

Linker Modification: The length and nature of the linker connecting the biotin and quinoline moieties can be varied. This can influence the steric hindrance and the accessibility of the biotin for binding to avidin (B1170675) or streptavidin.

Modifications to the Biotin Moiety:

Biotin Analogs: While biotin itself is crucial for the high-affinity interaction, analogs with slightly altered structures could be used to create probes with different binding affinities or to introduce other functionalities. For instance, desthiobiotin allows for reversible binding to streptavidin. nih.gov

The synthesis of these analogs generally follows similar principles to the synthesis of the parent compound, with the appropriate modified starting materials. For example, the synthesis of artemisinin (B1665778) derivatives has involved anchoring biotin to the core molecule to create molecular probes. researchgate.net

Principles of Bioconjugation and Site-Specific Labeling via the Biotin Moiety

The biotin moiety of this compound is the key to its utility in bioconjugation and labeling applications. This relies on the exceptionally strong and specific non-covalent interaction between biotin and the proteins avidin and streptavidin. nih.govencyclopedia.pubthermofisher.com

The Biotin-Avidin/Streptavidin Interaction:

High Affinity: The dissociation constant (Kd) for the biotin-avidin interaction is in the femtomolar range (10⁻¹⁵ M), making it one of the strongest known non-covalent biological interactions. encyclopedia.pubthermofisher.com This strong binding is rapid and stable under a wide range of conditions, including extremes of pH and temperature. encyclopedia.pubthermofisher.com

Specificity: The interaction is highly specific, meaning biotin binds to avidin and streptavidin with minimal non-specific binding to other proteins. nih.govencyclopedia.pub

Applications in Bioconjugation and Labeling:

This powerful interaction is harnessed in a variety of techniques:

Protein Labeling: Biotinylated molecules like this compound can be used to label proteins of interest. The fluorescent quinoline part then allows for the detection and visualization of these proteins.

Immunoassays: The biotin-avidin system is widely used to amplify signals in immunoassays, increasing the sensitivity of detection. encyclopedia.pub

Affinity Purification: Biotinylated molecules can be used to capture and purify their binding partners from complex mixtures.

Site-Specific Labeling: For precise control over the labeling site on a protein, enzymatic methods have been developed. Enzymes like biotin ligase (BirA) can specifically attach biotin to a short, genetically encoded peptide sequence (like the AviTag) on a target protein. nih.govnih.govcreative-proteomics.com This ensures that the biotin label is attached at a defined location, minimizing interference with the protein's function. nih.govnih.gov

The principles of bioconjugation using the biotin-avidin system are summarized in the table below.

| Principle | Description | Key Advantage |

| Affinity | Extremely strong non-covalent interaction between biotin and avidin/streptavidin. | Creates a very stable and long-lasting complex. encyclopedia.pubthermofisher.com |

| Specificity | The binding is highly selective for biotin and its binding partners. | Minimizes off-target effects and background signals. nih.govencyclopedia.pub |

| Versatility | The biotin label is small and generally does not interfere with the function of the labeled molecule. | Allows for the labeling of a wide range of biomolecules. thermofisher.com |

| Signal Amplification | Avidin and streptavidin have four biotin-binding sites, allowing for the creation of large complexes and signal amplification. | Increases the sensitivity of detection assays. thermofisher.com |

Advanced Enzymatic Assay Applications of Biotinyl 6 Aminoquinoline

Biotinidase Activity Determination: A Central Research Application

Biotinyl-6-aminoquinoline (B1208879) is a key fluorescent biotinylated biochemical reagent used as a substrate for assessing biotinidase activity. smolecule.com The principle of this application lies in the enzymatic cleavage of the amide bond in this compound by biotinidase. This reaction liberates the highly fluorescent molecule 6-aminoquinoline (B144246), which can be quantified to determine the enzyme's activity. smolecule.com The compound exhibits an excitation wavelength of 350 nm and an emission wavelength of 550 nm. smolecule.com

Development and Validation of Fluorimetric Assay Systems Utilizing this compound

The development of fluorimetric assays using this compound represented a significant advancement over traditional colorimetric methods for measuring biotinidase activity. medchemexpress.com These newer assays offer enhanced sensitivity, allowing for the measurement of minute quantities of the enzyme in various biological samples, including plasma and tissue homogenates. arizona.edu

A sensitive fluorimetric rate assay was developed that demonstrated a Michaelis constant (Km) of 22 μM for the plasma enzyme with this compound as the substrate. arizona.edu Further validation of these fluorimetric methods has shown a strong correlation with established quantitative validation methods. For instance, a miniaturized quantitative biotinidase assay demonstrated a correlation coefficient (r) of 0.96 when comparing serum activities obtained with this method to a standard validation method. biosynth.com This high degree of correlation underscores the accuracy and reliability of this compound-based fluorimetric assays.

Implementation of High-Performance Liquid Chromatography (HPLC) Coupled with Fluorimetric Detection for Biotinidase Assays

To further enhance the specificity and reduce interference from other substances present in biological samples, High-Performance Liquid Chromatography (HPLC) has been coupled with fluorimetric detection in biotinidase assays. An improved HPLC assay method was developed using this compound, which proved to be more specific than the previously used substrate, biotinyl-4-aminobenzoate. apolloscientific.co.uk

This HPLC-fluorimetric method offers several advantages. The measurement of the fluorescent signal occurs at longer wavelengths (excitation 350 nm; emission 550 nm) compared to those used for 4-aminobenzoate, which significantly reduces the number of interfering peaks. apolloscientific.co.uk This enhanced specificity allows for the direct measurement of biotinidase activity in complex and often turbid samples like human and bovine milk or porcine serum without the need for pretreatment or dialysis. apolloscientific.co.uk The analysis time for each sample can be as short as 12 minutes. apolloscientific.co.uk

Miniaturized and High-Throughput Screening Platforms for Biotinidase Activity Measurement

The adaptability of this compound has led to the development of miniaturized and high-throughput screening platforms, which are particularly valuable for newborn screening programs for biotinidase deficiency. A miniaturized quantitative biotinidase assay has been successfully developed for use with dried blood spots. biosynth.com This assay measures the enhanced fluorescence of 6-aminoquinoline in apolar solvents after deproteinization and has been optimized for endpoint determinations in serum and for newborn screening. biosynth.com

Furthermore, digital microfluidics has emerged as a platform for high-throughput analysis of enzymatic assays. This technology allows for the multiplexing of various assays, including those for biotinidase deficiency, from a single newborn dried blood spot punch. nih.gov These advancements enable efficient and rapid screening of a large number of samples, facilitating early diagnosis and intervention.

Comparative Evaluation of this compound Against Conventional Biotinidase Substrates in Assay Specificity and Sensitivity

Comparative studies have highlighted the superior performance of this compound-based fluorimetric assays over conventional methods. A study comparing a fluorimetric method using this compound to a spectrophotometric method for evaluating biotinidase deficiency demonstrated the higher sensitivity and specificity of the fluorimetric approach. ontosight.ai

The results of this comparative evaluation are summarized in the table below:

| Metric | Fluorimetric Method (using this compound) | Spectrophotometric Method |

| Sensitivity | 100% | 90.5% |

| Specificity | 97% | 93.7% |

| Positive Predictivity | 95.5% | Not Reported |

| Negative Predictivity | 100% | Not Reported |

| Area Under the Curve (ROC analysis) | 0.960 ± 0.025 | 0.927 ± 0.041 |

| Data sourced from a comparative study on biotinidase deficiency evaluation methods. ontosight.ai |

These findings clearly indicate that the fluorimetric assay using this compound is a more reliable method for the diagnosis of biotinidase deficiency. ontosight.ai The older colorimetric assays that use substrates like biotinyl-p-aminobenzoate are prone to interference from aromatic amines and issues with the stability of the resulting azo dye. The fluorimetric method with this compound is also reported to be slightly more sensitive than the colorimetric assay in identifying biotinidase deficiency.

Investigation of this compound as a Substrate for Other Enzymes

While the primary application of this compound is in biotinidase assays, its design also allows for its investigation as a substrate for other enzymes.

Studies on Quinolinate Synthase Inhibition and Its Implications

This compound was initially designed to be a substrate for the enzyme quinolinate synthase. smolecule.combiosynth.com This enzyme plays a critical role in the biosynthesis of nicotinic acid. smolecule.com The ability of this compound to interact with quinolinate synthase allows researchers to study the inhibition of this enzyme. smolecule.com

By acting as a competitive substrate, this compound could potentially disrupt the production of nicotinic acid. smolecule.com This inhibitory action has implications for research into conditions where targeting the quinolinate synthase pathway may be beneficial. smolecule.com While the primary focus of published research has been on its application in biotinidase assays, its role as a tool to study quinolinate synthase presents an avenue for further investigation.

Mechanistic Insights and Enzymatic Kinetic Characterization

Elucidation of the Molecular Mechanism of Biotinidase Hydrolysis of Biotinyl-6-aminoquinoline (B1208879)

The fundamental mechanism of biotinidase action on this compound involves the enzymatic cleavage of the amide bond that links the biotin (B1667282) molecule to the 6-aminoquinoline (B144246) moiety. smolecule.com Biotinidase (EC 3.5.1.12) functions as an amidohydrolase, catalyzing the hydrolysis of this bond. researchgate.netnih.gov This reaction releases the product 6-aminoquinoline, a compound that is fluorescent, while biotin is also liberated. smolecule.com

The process is highly specific, leveraging the enzyme's active site, which is structured to recognize and bind the biotinyl portion of the substrate. researchgate.net Research into the structure-function relationships of biotinidase suggests the presence of key residues within the active site that are crucial for this interaction. One such putative location involves a critical cysteine residue, which is thought to be essential for the formation of a transient ester intermediate and for the binding of the biotinyl-moiety during catalysis. researchgate.net

The fluorescence of the released 6-aminoquinoline provides a direct and sensitive method for monitoring the rate of the enzymatic reaction in real-time. smolecule.com Assays using this substrate measure the increase in fluorescence intensity at an emission wavelength of 550 nm following excitation at 350 nm. medchemexpress.com This fluorimetric approach offers greater specificity and sensitivity compared to older colorimetric methods that used substrates like biotinyl-4-aminobenzoate. nih.govresearchgate.net

Determination of Michaelis-Menten Kinetic Parameters (Km, Vmax) for Enzyme-Substrate Systems Involving this compound

The enzymatic kinetics of biotinidase with this compound as the substrate can be characterized using the Michaelis-Menten model. This model relates the initial reaction velocity (V) to the substrate concentration [S], defining two key parameters: the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate.

Kinetic studies have been performed to determine these parameters for biotinidase from various sources. For instance, the characterization of rat liver biotinidase yielded a Km value of 15.4 µM and a catalytic efficiency (kcat/Km) of 8.28 M⁻¹s⁻¹. smolecule.com It is important to note that the limited solubility of synthetic substrates like this compound in aqueous buffers can present challenges. In such cases, the determination of both Km and Vmax may be aided by extrapolation methods. researchgate.net

Interestingly, kinetic studies performed on serum samples from individuals with partial biotinidase deficiency have been found to be normal in some cases, indicating that the mutations in these instances may not affect the enzyme's intrinsic affinity for the substrate or its maximum catalytic rate, but rather the quantity or stability of the enzyme produced. nih.gov

Table 1: Michaelis-Menten Kinetic Parameters for Biotinidase with this compound

| Enzyme Source | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|

This table is interactive. More data can be added as it becomes available from further research.

Analysis of Product Inhibition and Enzyme Resistance in this compound Hydrolysis

The activity of biotinidase on this compound is subject to inhibition by various compounds, including the products of the natural reaction it catalyzes and other synthetic analogs. Biotin, the natural product of the enzyme's action on biocytin (B1667093), can act as an inhibitor. Furthermore, studies have explored the inhibitory effects of other molecules. For example, biotin 4-amidobenzoic acid has been used as a competitive inhibitor in assays measuring the hydrolysis of this compound. sigmaaldrich.com

Research has identified several synthetic biotin analogs that function as competitive inhibitors of biotinidase. nih.gov These compounds compete with this compound for binding to the enzyme's active site.

Table 2: Synthetic Competitive Inhibitors of Biotinidase

| Inhibitor Compound | Inhibition Level (at 1 mmol/l) | Reference |

|---|---|---|

| Biotinyl anilide | 26–80% | nih.gov |

| Biotinyl allylamide | 26–80% | nih.gov |

| Biotinyl N-methylanilide | 26–80% | nih.gov |

| Biotinyl-methyl 4-(amidomethyl) benzoate | Most effective | nih.gov |

| Biotinyl 2-amido-pyridine | 26–80% | nih.gov |

| Biotinyl 4-amidophenylboronic acid | 26–80% | nih.gov |

This table is interactive and showcases various competitive inhibitors.

The term "enzyme resistance" in this context typically refers to the stability and activity of the enzyme under various conditions rather than resistance to inhibition in the pharmacological sense.

Influence of Buffer Conditions and Environmental Factors on this compound Enzymatic Reactivity

The enzymatic hydrolysis of this compound by biotinidase is significantly influenced by environmental factors such as pH, buffer composition, and temperature.

pH: The reaction is highly pH-dependent. The optimal pH for biotinidase activity generally falls within a range of 6.0 to 7.5. google.com Assays are often conducted in buffers that maintain the pH within this range to ensure maximal enzyme activity.

Buffer Composition: Phosphate buffers are commonly used in biotinidase assays. google.com The composition of the assay buffer can be critical. For instance, some protocols include additives like dithiothreitol (B142953) (DTT), a reducing agent, which may help maintain the enzyme's structural integrity and activity, particularly the critical cysteine residues in the active site. google.comnih.gov

Temperature: Biotinidase activity is also temperature-dependent. Assays are typically performed at a standardized incubation temperature. Studies on enzyme stability have shown that biotinidase retains its activity for extended periods when stored at various temperatures, including room temperature, 4°C, and frozen at –20°C, which is crucial for the handling and storage of biological samples prior to analysis.

Table 3: Influence of Environmental Factors on Biotinidase Assay

| Factor | Condition | Observation | Reference |

|---|---|---|---|

| pH | 6.0 - 7.5 | Optimal range for biotinidase activity | google.com |

| Buffer | Phosphate Buffer | Commonly used non-interfering buffer | google.com |

| Additive | Dithiothreitol (DTT) | Included in some assay protocols | google.comnih.gov |

This interactive table summarizes key environmental factors.

Translational Research Potentials and Investigative Applications of Biotinyl 6 Aminoquinoline

Research into Fluorescent Probe Development for Cellular and Biochemical Investigations

The fluorescent nature of Biotinyl-6-aminoquinoline (B1208879) is central to its application as a probe in research settings. The compound itself is not intensely fluorescent; however, its cleavage by specific enzymes releases 6-aminoquinoline (B144246), a highly fluorescent molecule. This "turn-on" fluorescence mechanism is the basis for its use in various investigative assays.

This compound serves as a key substrate for visualizing the activity of biotinidase, an essential enzyme in the recycling of biotin (B1667282). epdf.pub Biotin is crucial for the function of several carboxylase enzymes involved in metabolism. epdf.pub The enzyme biotinidase cleaves the amide bond in this compound, releasing the biotin moiety and the fluorescent compound 6-aminoquinoline. researchgate.netgoogle.com

The intensity of the resulting fluorescence, measured at specific wavelengths (typically with excitation around 350-355 nm and emission at 460-550 nm), is directly proportional to the rate of enzymatic cleavage. researchgate.netjiems-journal.org This allows researchers to quantify biotinidase activity, thereby providing a window into the functional status of this part of the biotin metabolic pathway. epdf.pubresearchgate.net This sensitive, fluorimetric rate assay offers advantages for kinetic studies over older colorimetric methods. epdf.pubcore.ac.uk

The specific enzymatic reaction between biotinidase and this compound forms the foundation for targeted biosensor design. In this context, this compound acts as a fluorogenic substrate probe. The system is designed to detect the presence and activity of a single target biomolecule: the biotinidase enzyme. google.com When a sample containing biotinidase is introduced to the substrate, the enzyme-catalyzed release of the highly fluorescent 6-aminoquinoline generates a measurable signal. researchgate.net This principle allows for the development of sensitive assays where the increase in fluorescence signal is directly proportional to the enzyme's activity in the sample. google.com This approach is noted to be more specific than methods using substrates like biotinyl-4-aminobenzoate, as the analysis in the visible spectrum reduces the number of interfering peaks that can occur with analysis in the ultraviolet region. researchgate.netresearchgate.net

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₉H₂₂N₄O₂S | biosynth.com |

| Molar Mass | 370.47 g/mol | biosynth.com |

| Fluorescence Excitation | ~350 nm | researchgate.net |

| Fluorescence Emission | ~550 nm | researchgate.net |

Utility of this compound in Visualizing Biotin-Dependent Metabolic Pathways

Contribution to Analytical Methodologies for Biochemical Diagnostic Research

The properties of this compound as a fluorogenic substrate have been leveraged to develop and improve analytical methods for diagnostic research, particularly in the screening for inborn errors of metabolism.

One of the most significant applications of this compound is in newborn screening for biotinidase deficiency, an inherited metabolic disorder. researchgate.net If untreated, this condition can lead to severe neurological and cutaneous symptoms, all of which can be prevented with early diagnosis and biotin supplementation. mdpi.com

The compound is used as a substrate in fluorometric assays adapted for high-throughput screening using dried blood spots collected on filter paper (Guthrie cards). knu.edu.af Research has demonstrated the development of quantitative and semi-quantitative methods for this purpose. researchgate.netmdpi.com For instance, a semi-quantitative method using biotin-6-amidoquinoline as a substrate was implemented for screening in Norway. mdpi.com Similarly, research in Argentina focused on developing a homemade fluorometric method using this substrate for measuring biotinidase activity in dried blood spots. jiems-journal.org These fluorometric methods are often used in high-performance liquid chromatographic (HPLC) assays to accurately determine biotinidase activity, even at low levels. researchgate.net The use of this compound allows for the analysis of enzyme reactions in complex samples like porcine serum and human or bovine milk, often without requiring pretreatment or dialysis. researchgate.net

Beyond newborn screening, this compound has been employed in investigative studies for biomarker discovery. An example includes its use in an analytical method to study urinary samples from both healthy individuals and patients with bladder cancer. biosynth.com In this research context, the compound was used as a substrate for the enzyme quinolinate synthase. biosynth.com Such applications demonstrate its potential as a tool in broader clinical research to identify or quantify enzymatic activities that may serve as biomarkers for various diseases.

Table 2: Investigative Applications of this compound in Research

| Research Area | Technique | Sample Type | Purpose | Source(s) |

|---|---|---|---|---|

| Newborn Screening | Fluorometric Assay, HPLC | Dried Blood Spot | Detection of Biotinidase Deficiency | researchgate.netresearchgate.netknu.edu.afmdpi.com |

| Enzyme Kinetics | Fluorimetric Rate Assay | Serum, Milk | Characterization of Biotinidase Activity | epdf.pubresearchgate.net |

| Cancer Research | Analytical Method | Urine | Investigation of Potential Biomarkers | biosynth.com |

Application of this compound in Newborn Screening Research Methodologies for Metabolic Disorders

In Vitro Cellular Research Applications

In the controlled environment of the laboratory, this compound is a valuable reagent for in vitro cellular and biochemical research. It is used in sensitive fluorimetric rate assays to study enzyme kinetics, allowing researchers to determine parameters such as the Michaelis constant for biotinidase under various conditions. epdf.pubresearchgate.net These assays can be performed on a variety of biological samples, including serum and tissue extracts, to precisely measure biotinidase activity. researchgate.net The stoichiometric relationship, where the decrease in the substrate corresponds to the increase in the fluorescent product, enables accurate quantification of enzyme function. researchgate.net This makes it a fundamental tool for basic research into biotin metabolism and the function of biotinidase in different biological systems. epdf.pub

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 6-aminoquinoline |

| Biotin |

| Biotinyl-4-aminobenzoate |

| This compound |

Studies on Anti-Proliferative Effects of this compound in Controlled Cell Line Models

This compound (BAQ) has been identified in scientific literature as a compound with potential anti-cancer properties. Research indicates that it demonstrates inhibitory effects on the growth of cancer cells in laboratory settings. biosynth.comsmolecule.com Studies have shown that BAQ can inhibit the proliferation of cancer cells in vitro and has been observed to impede cancer cell growth in laboratory mice. biosynth.comsmolecule.comapolloscientific.co.uk

The precise mechanisms underlying these anti-proliferative effects are a subject of ongoing investigation. smolecule.com One of the primary proposed mechanisms centers on its role as a substrate for quinolinate synthase. smolecule.comapolloscientific.co.uk This enzyme is critical for the synthesis of nicotinic acid, a key component in cellular metabolism. smolecule.com By acting as a substrate, this compound could potentially interfere with this pathway, disrupting the energy production that cancer cells heavily rely on for their rapid growth and proliferation. smolecule.com

While its effects on hepatocellular carcinoma cell lines like HuH-6 have been studied, this research has primarily utilized BAQ as a tool to investigate the kinetics of the enzyme biotinidase rather than its direct cytotoxic effects. iiarjournals.org Although reports confirm its anti-proliferative potential, detailed quantitative data from direct cytotoxicity assays, such as IC50 values across a range of controlled cancer cell line models, are not extensively detailed in the available primary literature. Research has primarily focused on its utility in diagnostics and as a biochemical tool. smolecule.combiomedres.info

Table 1: Summary of Investigated Anti-Proliferative Effects of this compound

| Investigative Area | Model System | Proposed Mechanism of Action | Key Findings |

| General Cancer Research | In vitro cancer cell lines | Inhibition of quinolinate synthase | Reported to exhibit anti-proliferative effects smolecule.com |

| General Cancer Research | Laboratory mice | Inhibition of quinolinate synthase | Shown to inhibit the growth of cancer cells biosynth.comapolloscientific.co.uk |

| Hepatocellular Carcinoma | HuH-6 hepatoma cells | Not applicable (used as a tool) | Utilized to study biotinidase kinetics iiarjournals.org |

Investigations into Molecular Interactions of this compound within Cellular Microenvironments

The molecular interactions of this compound are multifaceted, stemming from its unique chemical structure which combines a biotin moiety with a fluorescent 6-aminoquinoline group. smolecule.com This design makes it a valuable investigative tool for studying specific enzymatic processes and cellular functions. smolecule.comresearchgate.net

A primary molecular interaction of BAQ is its function as a fluorogenic substrate for the enzyme biotinidase. smolecule.combiomedres.info Biotinidase plays a crucial role in the body's biotin cycle by cleaving biotin from biocytin (B1667093) and other biotinylated proteins, thereby recycling this essential vitamin. researchgate.net When BAQ is hydrolyzed by biotinidase, it releases the compound 6-aminoquinoline, which is fluorescent. biomedres.inforesearchgate.net This property allows researchers to measure the rate of biotinidase activity by monitoring the increase in fluorescence, making BAQ a highly specific and sensitive tool for enzymatic assays. researchgate.netresearchgate.net This method, often paired with high-performance liquid chromatography (HPLC), is sensitive enough to measure biotinidase activity directly in complex biological samples like human milk and serum without extensive pretreatment. researchgate.net

This specific interaction has been leveraged to study disease states, notably in human hepatocellular carcinoma (HCC). iiarjournals.org Research using BAQ as a substrate has revealed altered biotinidase kinetics in HCC tissues compared to healthy liver tissue. iiarjournals.org Specifically, the inhibition constant by the product, biotin (Kip), was found to be significantly higher in HCC tissues, suggesting that the enzyme in cancer cells is more resistant to feedback inhibition by its product. iiarjournals.org This finding points to altered metabolic handling of biotin in cancer cells, a discovery enabled by the use of BAQ. iiarjournals.org

Furthermore, this compound was designed to act as a substrate for quinolinate synthase, an enzyme involved in the de novo synthesis of nicotinic acid. smolecule.comapolloscientific.co.uk This interaction is the basis for its potential anti-proliferative effects, as inhibiting this pathway could disrupt a critical metabolic route for cancer cells. smolecule.com

The dual-component structure of BAQ dictates its molecular interactions:

Biotin Moiety : This part of the molecule provides high specificity, enabling it to be recognized and processed by biotin-related enzymes like biotinidase. smolecule.com It also allows for strong and specific binding to avidin (B1170675) and streptavidin, a property widely used in biotechnology for purification, detection, and targeted delivery applications. nih.gov

6-Aminoquinoline Moiety : This group is inherently fluorescent (excitation ~350 nm; emission ~550 nm), providing a built-in reporter system. researchgate.netresearchgate.net The cleavage of the amide bond by biotinidase liberates this fluorophore, causing a measurable change in the fluorescent signal that is directly proportional to enzyme activity. researchgate.net

Table 2: Key Molecular Interactions of this compound

| Interacting Molecule/System | Nature of Interaction | Cellular/Research Application |

| Biotinidase | Enzymatic Substrate (Hydrolysis) | Measurement of enzyme activity; study of altered kinetics in cancer iiarjournals.orgresearchgate.net |

| Quinolinate Synthase | Enzymatic Substrate (Designed) | Potential inhibition of nicotinic acid synthesis smolecule.comapolloscientific.co.uk |

| Avidin / Streptavidin | High-Affinity Ligand Binding | Biochemical tool for purification, detection, and targeting nih.gov |

| Spectrofluorometer / HPLC | Fluorescent Probe | Quantitative analysis of enzymatic reactions researchgate.netresearchgate.net |

Advanced Analytical Techniques for Biotinyl 6 Aminoquinoline and Its Enzymatic Products

Spectroscopic Characterization of Biotinyl-6-aminoquinoline (B1208879) and its Fluorescent Metabolites

This compound is a synthetic, fluorimetric substrate designed for the assay of biotinidase activity. medchemexpress.commedchemexpress.com The principle of its use lies in the enzymatic cleavage of the amide bond between biotin (B1667282) and the fluorescent moiety, 6-aminoquinoline (B144246). mdpi.com This hydrolysis, catalyzed by biotinidase, releases the highly fluorescent product 6-aminoquinoline, which can be quantitatively measured. researchgate.net

The spectroscopic properties of this compound and its metabolite are central to its function in these assays. The intact substrate itself is not highly fluorescent, but upon enzymatic action, the liberated 6-aminoquinoline exhibits strong fluorescence. The analysis is performed at excitation and emission wavelengths in the visible spectrum, which significantly reduces the number of interfering peaks from other substances commonly found in biological samples, as compared to analysis in the ultraviolet region. researchgate.netresearchgate.net This characteristic makes this compound a more specific substrate than alternatives like biotinyl-4-aminobenzoate. researchgate.netresearchgate.net A key advantage of this fluorimetric rate assay is its sensitivity, which allows for the measurement of biotinidase activity in various samples, including those where activity is difficult to assess, such as milk and porcine serum, often without requiring pretreatment. researchgate.net

The change in fluorescence that accompanies the enzymatic hydrolysis is used for the quantitative measurement of biotinidase activity and for determining its kinetic parameters. researchgate.net The specific wavelengths for fluorescence detection have been consistently reported across various studies.

Table 1: Spectroscopic Properties of this compound and its Hydrolysis Product

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Methodological Application |

| This compound | ~350 | ~550 | Fluorimetric substrate for biotinidase activity assays. medchemexpress.commedchemexpress.comresearchgate.netceon.rs |

| 6-aminoquinoline (Product) | ~350 | ~550 | The liberated fluorescent metabolite measured to quantify enzyme activity. researchgate.netceon.rs |

Chromatography-Mass Spectrometry (LC-MS) Methodologies for Product Quantification and Identification

While spectroscopic methods are widely used, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the definitive quantification and identification of enzymatic products. core.ac.ukresearchgate.net In the context of this compound-based assays, LC-MS provides a robust method for measuring the liberated 6-aminoquinoline, particularly in complex biological matrices like dried blood spots (DBS). researchgate.netresearchgate.net

An improved high-performance liquid chromatographic (HPLC) method coupled with fluorescence detection has been developed that allows for direct injection of the reaction mixture, eliminating the need for complex coupling and diazotization reactions required in some colorimetric assays. researchgate.net Furthermore, the coupling of liquid chromatography with mass spectrometry (LC-MS) enables highly specific and sensitive quantification of the enzymatic product. researchgate.netresearchgate.net This approach is valuable for confirming results from initial screening tests and is increasingly integrated into newborn screening protocols. researchgate.netresearchgate.net The analysis from a dried blood spot typically involves a simple extraction step followed by LC-MS quantification of the product. researchgate.netresearchgate.net Research has established specific parameters for these HPLC and LC-MS methods, demonstrating their reliability and precision.

Table 2: HPLC Method Parameters for Quantification of Biotinidase Activity Product

| Parameter | Value | Source |

| Linearity Range | 5–1000 μmol/L | researchgate.net |

| Detection Limit | 2.5 μmol/L | researchgate.net |

| Quantitation Limit | 5.0 μmol/L | researchgate.net |

| Correlation with Colorimetric Assay (R²) | 0.9963 | researchgate.net |

| Within-Assay Precision | <10.0% | researchgate.net |

| Between-Assay Precision | <10.0% | researchgate.net |

Development of Digital Microfluidics for this compound-Based Assays

A significant innovation in assay technology is the application of digital microfluidics (DMF). mdpi.com This platform enables the precise manipulation of discrete droplets of fluids on a chip, allowing for the automation and miniaturization of complex biochemical assays. nih.gov While some initial developments on DMF for biotinidase deficiency screening have utilized other fluorogenic substrates like 4-methylumbelliferyl biotin, the platform's adaptability is a key feature. nih.gov

The development of DMF-based assays for biotinidase is part of a broader trend to consolidate multiple newborn screening tests onto a single, high-throughput platform. mdpi.comnih.gov Researchers have demonstrated that a DMF platform can successfully perform fluorescent enzymatic assays for biotinidase deficiency using dried blood spots, correctly identifying affected and normal samples. nih.gov The protocol for biotinidase screening on a DMF cartridge is fundamentally similar to that for other enzymatic assays, such as those for lysosomal storage diseases. nih.gov This suggests the platform's capability to perform multiplexed testing from a single DBS specimen, which would increase efficiency and throughput in screening laboratories. mdpi.comnih.gov The use of digital microfluidics represents a promising future for rapid and reliable enzymatic assays, including those based on this compound. ceon.rsacs.org

Emerging Research Frontiers and Future Directions for Biotinyl 6 Aminoquinoline

Rational Design of Next-Generation Biotinyl-6-aminoquinoline (B1208879) Analogs with Enhanced Specificity or Fluorescent Properties

The core structure of this compound offers a versatile scaffold for the rational design of next-generation analogs with tailored properties. The primary goals of such design efforts are to enhance substrate specificity for particular enzymes and to modulate the fluorescent properties for improved detection and imaging capabilities.

Enhancing Specificity:

The specificity of this compound for biotinidase is well-established. smolecule.comnih.gov However, the principles of its molecular recognition can be extrapolated to design substrates for other enzymes. For instance, by modifying the linker between the biotin (B1667282) and aminoquinoline moieties, or by altering the quinoline (B57606) ring itself, it may be possible to create analogs that are selectively recognized by other biotin-utilizing enzymes or even engineered enzymes.

A key area of interest is the development of ligands with high specificity for proteins involved in critical biological pathways. For example, in the context of the ghrelin signaling pathway, which plays a central role in metabolism and energy homeostasis, researchers have focused on designing ligands that can selectively target either the ghrelin O-acyltransferase (GOAT) or the ghrelin receptor (GHS-R1a). biorxiv.orgnih.gov Ghrelin, a peptide hormone, requires acylation by GOAT to become active and bind to its receptor. nih.govmdpi.com The design of specific ligands for GOAT is crucial for understanding its function and for developing potential therapeutics. biorxiv.org

Studies have shown that modifications at the N-terminal glycine (B1666218) residue and the acylation site of ghrelin-derived ligands are critical for determining specificity towards either GOAT or GHS-R1a. biorxiv.org This knowledge can be applied to the design of this compound analogs. By incorporating specific peptide sequences or other recognition motifs, it may be possible to create probes that selectively bind to and report on the activity of enzymes like GOAT.

Modulating Fluorescent Properties:

The intrinsic fluorescence of the 6-aminoquinoline (B144246) moiety is a key feature of this compound. medchemexpress.com However, for certain applications, such as in vivo imaging or multiplexed assays, it may be desirable to have analogs with different fluorescent properties, including altered excitation and emission wavelengths, increased quantum yield, or sensitivity to the local environment.

The field of fluorescent probe design offers a wealth of strategies for achieving these goals. For example, the introduction of electron-donating or electron-withdrawing groups onto the quinoline ring can shift the fluorescence spectrum. acs.org Furthermore, the design of "turn-on" fluorescent probes, where fluorescence is significantly enhanced upon enzymatic cleavage, can improve the signal-to-noise ratio in assays. researchgate.net

| Design Strategy | Objective | Potential Application |

| Modification of the linker | Enhance or alter enzyme specificity | Development of probes for other biotin-dependent enzymes |

| Introduction of peptide motifs | Target specific protein-protein interactions | Probes for enzymes like GOAT |

| Alteration of the quinoline ring | Modulate fluorescent properties (wavelength, quantum yield) | Multiplexed assays, in vivo imaging |

| Incorporation of "turn-on" mechanisms | Improve signal-to-noise ratio | High-throughput screening |

Integration of this compound-Based Assays into Systems Biology and Proteomics Research

Systems biology aims to understand the complex interactions within biological systems, while proteomics focuses on the large-scale study of proteins. nih.gov this compound-based assays are poised to make significant contributions to both fields by providing tools to probe enzyme activity and protein interactions on a global scale.

Probing the Proteome:

The biotin tag of this compound can be exploited for affinity purification of proteins that interact with it. This approach, coupled with mass spectrometry-based proteomics, can be used to identify the substrates of biotinidase and other enzymes that recognize this molecule. nih.gov Furthermore, by using analogs with photoreactive crosslinkers, it may be possible to capture and identify interacting proteins in a cellular context.

A powerful strategy in proteomics is the use of proximity labeling, where an enzyme is fused to a protein of interest and then used to biotinylate nearby proteins. nih.gov An engineered biotin ligase, such as TurboID, can be fused to a protein of interest to map its interactome. nih.gov this compound, or its analogs, could potentially be used as substrates in such assays, providing a fluorescent readout in addition to the biotin tag for subsequent purification and identification.

Functional Genomics and Metabolomics:

This compound-based assays can be integrated with other 'omics' technologies to gain a more comprehensive understanding of cellular processes. For example, by combining data from proteomics experiments with data from transcriptomics and metabolomics, researchers can build more complete models of metabolic pathways and signaling networks. nih.gov

The use of this compound in screening for biotinidase deficiency is a prime example of its application in personalized medicine. nih.gov By identifying individuals with this genetic disorder, early intervention can prevent serious health consequences. acs.org This approach can be expanded to other metabolic disorders by developing specific substrates for the enzymes involved.

| Application Area | Methodology | Potential Outcome |

| Proteomics | Affinity purification, mass spectrometry | Identification of enzyme substrates and interacting proteins |

| Proximity Labeling | Fusion of biotin ligase to a protein of interest | Mapping of protein-protein interaction networks |

| Systems Biology | Integration with other 'omics' data | Comprehensive models of cellular pathways |

| Personalized Medicine | Screening for metabolic disorders | Early diagnosis and treatment |

Expanding the Scope of this compound as a Research Tool in Enzyme Discovery and Engineering

The unique properties of this compound make it an ideal tool for enzyme discovery and engineering. The ability to monitor enzyme activity in real-time with a fluorescent signal is particularly valuable for high-throughput screening applications. researchgate.net

Enzyme Discovery:

High-throughput screening of environmental samples or genomic libraries can be used to identify novel enzymes with desired activities. This compound can be used as a substrate in such screens to identify new biotinidases or other enzymes that can cleave the amide bond. This approach could lead to the discovery of enzymes with novel properties, such as enhanced stability or altered substrate specificity.

Enzyme Engineering:

Directed evolution is a powerful technique for engineering enzymes with improved properties. This process involves creating a library of enzyme variants and then screening them for the desired activity. This compound-based assays are well-suited for this purpose, as they provide a rapid and sensitive method for measuring enzyme activity.

For example, researchers could use directed evolution to engineer a biotinidase with altered substrate specificity, such that it preferentially cleaves a modified this compound analog. This could be useful for developing highly specific diagnostic assays or for creating orthogonal biosensors.

Probing Enzyme Mechanisms:

The fluorescent properties of this compound can also be used to study the mechanisms of enzyme catalysis. By monitoring the fluorescence changes during the enzymatic reaction, researchers can gain insights into the kinetics and intermediates of the reaction. This information can be used to design more effective enzyme inhibitors or to engineer enzymes with improved catalytic efficiency.

| Research Area | Application of this compound | Goal |

| Enzyme Discovery | High-throughput screening of libraries | Identification of novel enzymes with desired activities |

| Enzyme Engineering | Directed evolution, activity-based screening | Creation of enzymes with improved properties (e.g., stability, specificity) |

| Mechanistic Studies | Real-time fluorescence monitoring | Understanding the kinetics and intermediates of enzymatic reactions |

Theoretical and Computational Studies on this compound's Molecular Interactions and Reactivity

Theoretical and computational methods can provide valuable insights into the molecular interactions and reactivity of this compound. These methods can be used to complement experimental studies and to guide the design of new analogs with improved properties.

Molecular Docking and Dynamics:

Molecular docking simulations can be used to predict the binding mode of this compound to its target enzymes. This information can be used to understand the basis of its substrate specificity and to design analogs with enhanced binding affinity.

Molecular dynamics simulations can be used to study the conformational dynamics of this compound and its interactions with enzymes in a more realistic, dynamic environment. These simulations can provide insights into the flexibility of the molecule and the role of solvent in the binding process.

Quantum Mechanical Calculations:

Quantum mechanical calculations can be used to study the electronic structure and reactivity of this compound. These calculations can be used to predict its fluorescent properties, such as its excitation and emission wavelengths, and to understand the mechanism of the enzymatic cleavage reaction.

By combining these computational approaches with experimental data, researchers can develop a more complete understanding of the structure-activity relationships of this compound and its analogs. This knowledge will be invaluable for the rational design of new probes and inhibitors with tailored properties for a wide range of applications in biology and medicine.

| Computational Method | Application | Information Gained |

| Molecular Docking | Predicting binding modes | Understanding substrate specificity, guiding analog design |

| Molecular Dynamics | Studying conformational dynamics | Insights into flexibility, role of solvent |

| Quantum Mechanics | Analyzing electronic structure and reactivity | Predicting fluorescent properties, understanding reaction mechanisms |

Q & A

Q. What are the primary biochemical applications of Biotinyl-6-aminoquinoline in enzyme studies?

this compound serves as a substrate for enzymes like quinolinate synthase and biotinidase, enabling researchers to study enzymatic kinetics and inhibition mechanisms. Its biotinyl group enhances solubility and binding affinity, making it suitable for fluorescence-based assays to track biotin metabolism in real time. For example, it is used in HPLC fluorometric methods to measure biotinidase activity in urinary samples by quantifying the release of 6-aminoquinoline .

Q. How is this compound synthesized, and what factors influence its purity?

The compound is synthesized via coupling reactions between biotin and 6-aminoquinoline derivatives. A common method involves activating the carboxyl group of biotin (e.g., using carbodiimides) and conjugating it to the amino group of 6-aminoquinoline. Reaction conditions such as pH (optimized near neutral), temperature (controlled to prevent side reactions), and stoichiometric ratios are critical for achieving high yields (>80%) and purity (>95%). Post-synthesis purification via reversed-phase chromatography ensures removal of unreacted precursors .

Q. What distinguishes this compound from structurally similar compounds like biocytin?

Unlike biocytin (biotin linked to lysine), this compound features a quinoline scaffold, which confers fluorescent properties and enables dual functionality: acting as an enzyme substrate and a probe for visualizing biotin-related pathways. The quinoline moiety also enhances stability under physiological conditions compared to simpler biotin derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anti-proliferative effects of this compound across cancer cell lines?

Discrepancies in anti-cancer activity (e.g., varying IC₅₀ values in bladder vs. breast cancer cells) may arise from differences in cell-specific biotinidase expression or uptake efficiency. To address this, researchers should:

- Standardize assay conditions (e.g., substrate concentration, incubation time) per NIH preclinical guidelines .

- Validate findings using orthogonal methods, such as siRNA-mediated biotinidase knockdown to confirm target specificity .

- Perform dose-response curves across multiple cell lines to identify context-dependent mechanisms .

Q. What methodological challenges arise when using this compound as a fluorescent probe in live-cell imaging?

Key challenges include minimizing autofluorescence interference and ensuring substrate stability in cellular environments. Best practices include:

- Using low excitation wavelengths (e.g., 350 nm) to reduce background noise .

- Incorporating protease inhibitors to prevent nonspecific degradation .

- Calibrating fluorescence intensity against known concentrations of free 6-aminoquinoline to quantify enzymatic activity .

Q. How can this compound be optimized for biomarker discovery in bladder cancer diagnostics?

In urinary biomarker studies, researchers must address variability in sample composition (e.g., pH, protein content). Strategies include:

- Pre-treating samples with chelating agents (e.g., EDTA) to stabilize the substrate .

- Normalizing biotinidase activity to urinary creatinine levels to account for dilution effects .

- Conducting longitudinal studies to correlate enzymatic activity with disease progression .

Comparative and Mechanistic Questions

Q. What experimental approaches validate this compound’s role in nicotinic acid biosynthesis pathways?

Researchers employ isotopic labeling (e.g., ¹⁴C-biotin) to trace metabolic flux in quinolinate synthase assays. Knockout models (e.g., bacterial strains lacking the enzyme) can confirm substrate specificity by showing no 6-aminoquinoline release .

Q. How does this compound compare to synthetic analogs like Biotinyl-p-aminobenzoate in enzyme inhibition assays?

Comparative studies using HPLC or mass spectrometry reveal that the quinoline scaffold in this compound provides higher binding affinity to biotinidase than phenyl-based analogs. Activity assays show a 2–3 fold increase in hydrolysis rates due to improved steric compatibility with the enzyme’s active site .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-dependent anti-cancer effects of this compound?

Non-linear regression models (e.g., log-dose vs. response) are used to calculate IC₅₀ values. Researchers should report confidence intervals and use ANOVA for cross-cell-line comparisons, adhering to NIH guidelines for preclinical data rigor .

Q. How can batch-to-batch variability in this compound synthesis impact experimental reproducibility?

Variations in purity (>5% impurities) or residual solvents can alter enzyme kinetics. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.